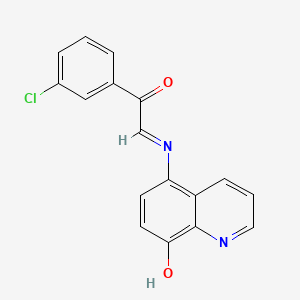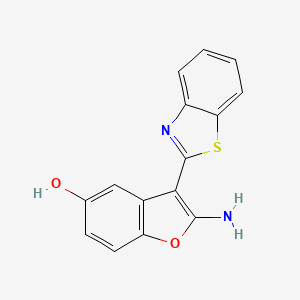
7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid is a complex organic compound with the molecular formula C14H12N2O5S. This compound is characterized by the presence of a pyrazole ring fused to a naphthalene sulfonic acid moiety, which imparts unique chemical and physical properties. It is primarily used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment to Naphthalene Sulfonic Acid: The synthesized pyrazole ring is then coupled with naphthalene sulfonic acid derivatives through electrophilic aromatic substitution reactions. This step often requires catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The ketone group in the pyrazole ring can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered biochemical pathways. For instance, its sulfonic acid group can interact with enzyme active sites, while the pyrazole ring can modulate receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenesulfonic acid: Lacks the pyrazole ring, making it less reactive in certain chemical reactions.
4-Hydroxy-1-naphthalenesulfonic acid: Similar structure but without the pyrazole ring, leading to different chemical properties.
3-Methyl-5-oxo-1H-pyrazole: Contains the pyrazole ring but lacks the naphthalene sulfonic acid moiety.
Uniqueness
7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid is unique due to the combination of the pyrazole ring and naphthalene sulfonic acid moiety
Propriétés
Numéro CAS |
85136-68-1 |
|---|---|
Formule moléculaire |
C14H12N2O5S |
Poids moléculaire |
320.32 g/mol |
Nom IUPAC |
4-hydroxy-7-(3-methyl-5-oxo-4H-pyrazol-1-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H12N2O5S/c1-8-4-14(18)16(15-8)10-2-3-12-9(5-10)6-11(7-13(12)17)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,19,20,21) |
Clé InChI |
UGIGSDAVKXWWJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1)C2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


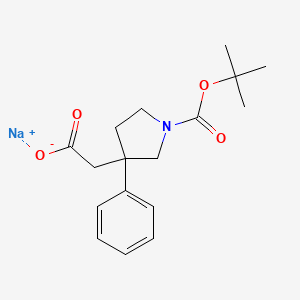

![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
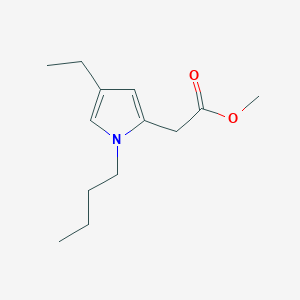
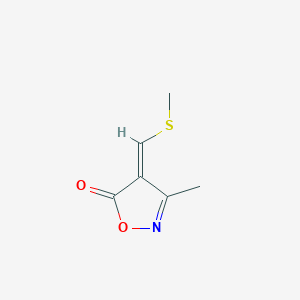
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
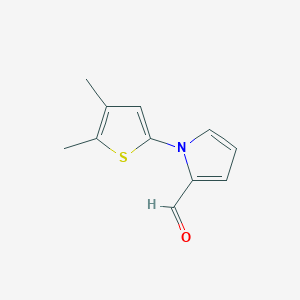

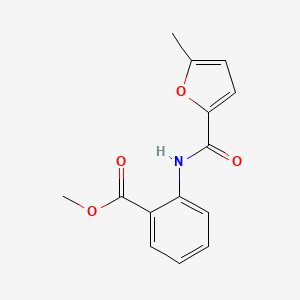
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
